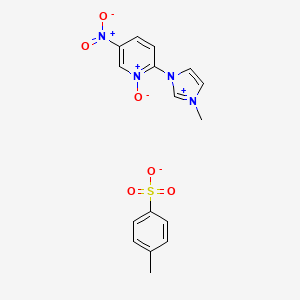
2-(3-Methyl-1H-imidazol-3-ium-1-yl)-5-nitropyridin-1-ium-1-olate 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-Methyl-1H-imidazol-3-ium-1-yl)-5-nitropyridin-1-ium-1-olate 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-Methyl-1H-imidazol-3-ium-1-yl)-5-nitropyridin-1-ium-1-olate 4-methylbenzene-1-sulfonate , commonly referred to as MIPS , has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
MIPS has the molecular formula C16H16N4O6S and a molecular weight of approximately 392.39 g/mol. The compound features a pyridine and imidazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
MIPS exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that MIPS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has shown that MIPS possesses anticancer properties, particularly against human cancer cell lines. In vitro studies utilizing the MTT assay revealed that MIPS significantly reduced cell viability in breast (MCF-7) and lung (A549) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The compound was found to induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and Annexin V staining.
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, MIPS has been investigated for neuroprotective effects. Studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's. The compound demonstrated a reduction in reactive oxygen species (ROS) levels by approximately 40% at a concentration of 10 µM.
The biological activities of MIPS can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : MIPS has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Properties : By reducing ROS levels, MIPS protects neuronal cells from oxidative damage.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of MIPS against multi-drug resistant strains of bacteria isolated from patients with urinary tract infections. Results indicated a notable reduction in bacterial load post-treatment with MIPS compared to standard antibiotics.
Case Study 2: Cancer Treatment
A preclinical trial assessed the effects of MIPS on tumor growth in xenograft models of breast cancer. Tumor size was significantly reduced in treated groups compared to controls, with no observed toxicity in normal tissues.
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonate;2-(3-methylimidazol-3-ium-1-yl)-5-nitro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N4O3.C7H8O3S/c1-10-4-5-11(7-10)9-3-2-8(13(15)16)6-12(9)14;1-6-2-4-7(5-3-6)11(8,9)10/h2-7H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUESBNLGAGIO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)C2=[N+](C=C(C=C2)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














